2-Phenyloxirane-2-carboxylic acid
Description
Properties
IUPAC Name |
2-phenyloxirane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8(11)9(6-12-9)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOJTPANXQIYQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276319, DTXSID40997763 | |
| Record name | alpha-Phenylglycidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenyloxirane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40997763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76391-81-6, 64918-95-2 | |
| Record name | alpha-Phenylglycidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076391816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Phenylglycidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenyloxirane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40997763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares key physical properties of 2-phenyloxirane-2-carboxylic acid with analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₉H₈O₃ | 164.16 | Phenyl, epoxide ring, carboxylic acid |
| 2-Phenylcyclopropanecarboxylic acid | C₁₀H₁₀O₂ | 162.19 | Phenyl, cyclopropane ring, carboxylic acid |
| 4-Formylfuran-2-carboxylic acid | C₆H₄O₄ | 140.09 | Formyl-substituted furan, carboxylic acid |
| (R)-(-)-2-Methoxy-2-phenylacetic acid | C₉H₁₀O₃ | 166.17 | Methoxy, phenyl, acetic acid backbone |
Key Observations :
- Ring Strain : The epoxide ring in this compound confers higher reactivity compared to the cyclopropane ring in 2-phenylcyclopropanecarboxylic acid, which is less strained but still synthetically versatile .
- Polarity : The presence of both an epoxide and carboxylic acid group increases polarity relative to methoxy-substituted analogs like (R)-(-)-2-methoxy-2-phenylacetic acid .
This compound
- Reactivity: Undergoes acid-catalyzed rearrangements to yield N-(2-carboxyphenyl)aryloxal monoamides, which are intermediates for pharmaceuticals with anthranilic acid moieties .
- Applications : Used in the synthesis of bioactive molecules, leveraging epoxide ring-opening reactions for functional group diversification .
2-Phenylcyclopropanecarboxylic Acid
- Reactivity : The cyclopropane ring undergoes selective hydrogenation or photochemical cleavage, enabling access to linear carboxylic acid derivatives .
- Applications : Valued in medicinal chemistry for designing conformationally restricted analogs, though less reactive than epoxide counterparts .
4-Formylfuran-2-carboxylic Acid
Toxicity and Handling Considerations
- 4-Formylfuran-2-carboxylic Acid: Limited toxicity data; classified for research use only, requiring professional handling to mitigate unknown chronic risks .
- 2-Phenylcyclopropanecarboxylic Acid : Safety protocols similar to carboxylic acids (e.g., skin/eye protection), though specific hazards are undocumented .
Preparation Methods
Reaction Mechanism and General Procedure
The oxidation of α-methylenecarboxylic acids (Formula: ) to their epoxy derivatives is a cornerstone method. This process employs peroxo compounds such as m-chloroperbenzoic acid (mCPBA) or permaleic acid to epoxidize the carbon-carbon double bond. The reaction proceeds via electrophilic addition, forming the strained oxirane ring.
Example Synthesis from US4324796A:
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Starting material : 5-(3,4-Dichlorophenyl)-2-methylenevaleric acid methyl ester
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Oxidizing agent : mCPBA (1.2 equivalents)
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Solvent : Methylene chloride
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Conditions : 20–70°C for 16 hours
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Workup : Filtration of precipitated maleic acid, extraction with sodium bicarbonate, and concentration
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Yield : 85% of 2-(5-(3,4-dichlorophenyl)pentyl)oxirane-2-carboxylic acid methyl ester
Optimization and Scalability
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Temperature Control : Reactions performed at 40–50°C minimize side reactions (e.g., over-oxidation).
-
Solvent Selection : Aromatic hydrocarbons (toluene) or chlorinated solvents (CHCl) enhance epoxidation efficiency.
-
Catalyst-Free : Unlike metal-catalyzed epoxidations, this method avoids contamination from transition metals.
Comparative Data :
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| mCPBA | CHCl | 50 | 85 | 98 |
| Permaleic acid | CHCl | 40 | 78 | 95 |
Darzens Glycidic Ester Condensation
Classical Darzens Approach
The Darzens reaction condenses α-chloroesters with ketones or aldehydes to form glycidic esters, which are subsequently hydrolyzed to carboxylic acids. For 2-phenyloxirane-2-carboxylic acid, phenylglycidic esters serve as intermediates.
Synthesis from Ethyl Phenylglycidate:
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Condensation : Ethyl chloroacetate + benzaldehyde → ethyl phenylglycidate (racemic mixture)
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Resolution : Chiral resolution using 1-phenylethylamine or ephedrine to isolate enantiomers
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Saponification : Hydrolysis with NaOH to yield the sodium salt, followed by acidification (HSO)
Key Parameters :
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Base : Sodium ethoxide (0.1 M) in ethanol
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Reaction Time : 12 hours at reflux
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Yield : 70–75% after resolution and saponification
Stereochemical Control
-
Enantiomeric Excess : >99% ee achieved via recrystallization of diastereomeric salts.
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Isomer Interconversion : Trans-cis isomerization mediated by acidic or basic conditions enables access to both diastereomers.
Hydrolysis of Oxirane Carboxylic Esters
Alkaline Saponification
Methyl or ethyl esters of this compound are hydrolyzed under basic conditions to yield the free acid.
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Ester : 2-(5-Phenylpentyl)oxirane-2-carboxylic acid ethyl ester
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Base : 1 N NaOH in tetrahydrofuran (THF)
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Conditions : 45 minutes at 25°C
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Acidification : 10 N HSO at 0°C
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Yield : 92% of 2-(5-phenylpentyl)oxirane-2-carboxylic acid (dihydrate)
Industrial-Scale Adaptations
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Continuous Flow Systems : Enhance mixing and heat transfer for esters with low solubility.
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Byproduct Management : Crystallization from acetone/water mixtures removes sodium sulfate byproducts.
Comparative Analysis of Synthetic Methods
Yield and Purity
| Method | Average Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Epoxidation of α-Methylene acids | 80–85 | 95–98 | High |
| Darzens Condensation | 70–75 | 90–95 | Moderate |
| Ester Hydrolysis | 85–92 | 98–99 | High |
Practical Considerations
-
Epoxidation : Preferred for substrates with electron-deficient double bonds.
-
Darzens : Ideal for enantioselective synthesis but requires resolution steps.
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Hydrolysis : Most efficient for ester precursors, with minimal side reactions.
Q & A
Q. What are the optimal synthetic routes for 2-Phenyloxirane-2-carboxylic acid in laboratory settings?
- Methodological Answer : The compound can be synthesized via epoxidation of α,β-unsaturated precursors (e.g., cinnamic acid derivatives) using peracids like meta-chloroperbenzoic acid (mCPBA). Subsequent hydrolysis under controlled acidic conditions stabilizes the oxirane ring while forming the carboxylic acid moiety. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. aqueous mixtures) and temperature (0–25°C) significantly impact yield and purity . Post-synthesis purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the oxirane ring (δ 3.5–4.5 ppm for epoxy protons) and carboxylic acid (δ 170–180 ppm for carbonyl carbon).
- IR Spectroscopy : A strong absorption band near 1700 cm confirms the carboxylic acid group, while epoxy C-O stretching appears at 1250–950 cm.
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M-H] for exact mass validation. PubChem-derived data for analogous oxirane-carboxylic acids (e.g., 3-(2-Methylphenyl)oxirane-2-carboxylic acid) supports spectral interpretation .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. Toxicity data is limited, so treat as a potential irritant (Category 4 acute toxicity per EU-GHS) .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity of this compound in ring-opening reactions?
- Methodological Answer : The cis/trans configuration of the oxirane ring dictates nucleophilic attack regioselectivity. For example, trans-2-Phenyloxirane-2-carboxylic acid undergoes preferential ring-opening at the less hindered carbon in acidic media (e.g., HSO), forming diol intermediates. Chiral resolution via HPLC (Chiralpak® columns) or enzymatic methods can isolate enantiomers for mechanistic studies. Computational modeling (DFT) predicts transition-state energies to rationalize stereochemical outcomes .
Q. What computational strategies predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen derivatives against target enzymes (e.g., cyclooxygenase-2) based on PubChem ligand-receptor datasets .
- QSAR Modeling : Train models with descriptors like logP, topological polar surface area, and H-bond donors to correlate structure with anti-inflammatory or antimicrobial activity. Validate with in vitro assays (e.g., MIC for bacterial strains) .
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer :
- Parameter Optimization : Systematically vary catalysts (e.g., Ti(OiPr) vs. VO(acac)), solvents (polar aprotic vs. protic), and stoichiometry.
- Analytical Validation : Use HPLC with UV detection (λ = 254 nm) to quantify byproducts (e.g., diols or unreacted precursors).
- Reproducibility Checks : Collaborate with independent labs to verify protocols, ensuring inert atmospheres (N/Ar) and moisture-free conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
